molecular formula C18H16ClN3O5 B2972129 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 954691-74-8

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No.: B2972129
CAS No.: 954691-74-8
M. Wt: 389.79
InChI Key: DXLYEZKWFUVYKZ-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea is a synthetic small molecule characterized by a benzodioxol-substituted oxazolidinone core linked to a urea moiety via a methyl bridge. The oxazolidinone ring is a five-membered heterocycle known for its role in antimicrobial agents (e.g., linezolid), while the benzodioxol group (a fused benzene-dioxole system) enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5/c19-13-3-1-2-4-14(13)21-17(23)20-8-12-9-22(18(24)27-12)11-5-6-15-16(7-11)26-10-25-15/h1-7,12H,8-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLYEZKWFUVYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-chlorophenyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16ClN3O4C_{18}H_{16}ClN_3O_4, with a molecular weight of approximately 371.79 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives of benzodioxole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been associated with enhanced activity, particularly in compounds similar to the target molecule .

Compound Bacterial Strain MIC (µg/mL)
Compound AStaphylococcus aureus12.5
Compound BEscherichia coli25

Anticancer Activity

Research indicates that oxazolidinone derivatives exhibit anticancer properties. The mechanism is believed to involve the inhibition of protein synthesis in cancer cells. In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The urea moiety may interact with specific enzymes involved in cellular processes, leading to inhibition.
  • Disruption of Cellular Membranes : The hydrophobic nature of the benzo[d][1,3]dioxole can disrupt lipid membranes in microbial cells.
  • Interference with DNA/RNA Synthesis : Some studies suggest that similar compounds can bind to nucleic acids, thereby interfering with replication and transcription processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ochal et al. demonstrated that compounds containing the benzodioxole scaffold exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the significance of substituents on the benzodioxole ring in enhancing biological activity .
  • Anticancer Studies : Another research project focused on oxazolidinone derivatives showed promising results against various cancer cell lines, indicating that modifications in the chemical structure could lead to improved efficacy and selectivity for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Compound Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Oxazolidinone Benzo[d][1,3]dioxol-5-yl, 2-chlorophenylurea Urea, oxazolidinone, benzodioxol Antimicrobial? (inferred)
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid (Patent) Pyridine-benzoic acid 2,2-Difluorobenzodioxol, cyclopropanecarboxamido, methylpyridine Carboxylic acid, amide, fluorinated benzodioxol Solid forms for drug delivery (patented)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(phenylthio)imidazo[1,5-a]quinoline (3fa) Imidazoquinoline Benzodioxol, phenylthio Thioether, imidazo[1,5-a]quinoline Not specified (likely bioactive)
3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one (9c) Chalcone derivative Benzodioxol, 3-bromophenyl, α,β-unsaturated ketone Bromoaryl, enone, hydroxyl PET tracer synthesis (explicitly stated)

Key Observations :

The chalcone derivative (9c) uses benzodioxol as an electron-rich aromatic system, aiding in photophysical properties for imaging applications.

Functional Group Diversity: Urea vs. Amide/Carboxylic Acid: The target’s urea group distinguishes it from the patent compound’s amide and carboxylic acid moieties. Ureas often exhibit stronger hydrogen-bonding capacity, which could influence target affinity or crystal packing . Oxazolidinone vs. Imidazoquinoline/Chalcone: The oxazolidinone core is associated with antimicrobial activity, whereas imidazoquinoline (3fa) and chalcone (9c) scaffolds are linked to kinase inhibition or imaging applications, respectively.

In contrast, the patent compound likely employs cyclopropanation and fluorination steps.

Solid-State Properties :

  • The patent compound emphasizes solid-form optimization , suggesting that similar strategies (e.g., co-crystallization, salt formation) could stabilize the target compound. Mercury CSD 2.0 and SHELX tools are critical for analyzing such structural variations.

Research Findings and Implications

  • Structural Insights :
    Computational tools like Mercury CSD 2.0 enable comparative analysis of intermolecular interactions (e.g., urea H-bonding vs. amide stacking in the patent compound). Such studies could guide solubility or stability improvements.
  • Pharmacological Hypotheses: The oxazolidinone-urea hybrid may target bacterial ribosomes (like linezolid) or enzymes requiring urea-binding pockets (e.g., kinases). However, the 2-chlorophenyl group’s electron-withdrawing nature could reduce bioavailability compared to the fluorinated analog in .
  • Lessons from LiHMDS-mediated syntheses may mitigate these issues.

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